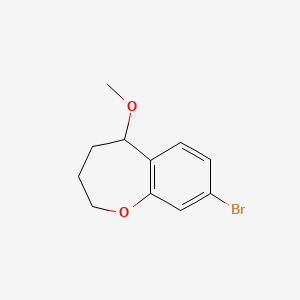

8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

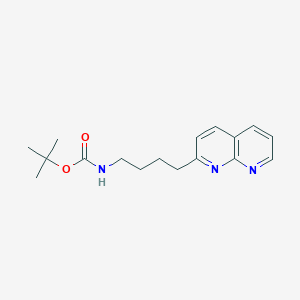

“8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine” is a chemical compound with the CAS Number: 2092432-39-6 . It has a molecular weight of 257.13 . The IUPAC name for this compound is 8-bromo-5-methoxy-2,3,4,5-tetrahydrobenzo[b]oxepine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13BrO2/c1-13-10-3-2-6-14-11-7-8 (12)4-5-9 (10)11/h4-5,7,10H,2-3,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Applications De Recherche Scientifique

Conformational Analysis

- A study by Lachapelle and St-Jacques (1987) explored the conformational analysis of 3-substituted-2,3,4,5-tetrahydro-1-benzoxepin, including derivatives of 8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine. The research focused on understanding the chair and twist-boat conformations in these compounds, providing insights into their molecular behavior and interactions (Lachapelle & St-Jacques, 1987).

Synthesis and Activity Evaluation

- A study conducted by Li et al. (2017) involved the synthesis of 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives, which are structurally related to this compound. These compounds were evaluated for their inhibitory activities against protein-tyrosine kinases, highlighting their potential application in medicinal chemistry and drug discovery (Li et al., 2017).

Practical Synthesis of Pharmacologically Active Compounds

- Ikemoto et al. (2005) developed a practical method for synthesizing a CCR5 antagonist, which included a derivative of this compound. This research contributes to the development of orally active pharmacological agents, demonstrating the compound's relevance in therapeutic applications (Ikemoto et al., 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that benzazepines, a class of compounds to which this molecule belongs, have been studied for their interactions with various biological targets . These include cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .

Mode of Action

Benzazepines are known to interact with their targets in various ways, including acting as sodium channel blockers and inhibitors of squalene synthase .

Biochemical Pathways

Benzazepines are known to influence several biochemical pathways, including those involved in cardiovascular function, inflammation, and lipid metabolism .

Result of Action

Benzazepines have been found to exhibit antibacterial activity and are considered safe and effective in the treatment of hyperlipidemia .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of benzazepines .

Analyse Biochimique

Cellular Effects

It’s speculated that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It’s speculated that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine vary with different dosages in animal models

Metabolic Pathways

It’s speculated that this compound may interact with various enzymes or cofactors .

Transport and Distribution

It’s speculated that this compound may interact with various transporters or binding proteins .

Propriétés

IUPAC Name |

8-bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-13-10-3-2-6-14-11-7-8(12)4-5-9(10)11/h4-5,7,10H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIQVZMRLZKKCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCOC2=C1C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2462945.png)

![1-[(2-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2462946.png)

![2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine hydrochloride](/img/structure/B2462962.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2462965.png)

![N-allyl-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2462966.png)